3-amino-N-(4-fluorophenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide
CAS No.: 443663-33-0
Cat. No.: VC6753025
Molecular Formula: C15H12FN3OS
Molecular Weight: 301.34
* For research use only. Not for human or veterinary use.
![3-amino-N-(4-fluorophenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide - 443663-33-0](/images/structure/VC6753025.png)
Specification
CAS No. | 443663-33-0 |
---|---|
Molecular Formula | C15H12FN3OS |
Molecular Weight | 301.34 |
IUPAC Name | 3-amino-N-(4-fluorophenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide |
Standard InChI | InChI=1S/C15H12FN3OS/c1-8-2-7-11-12(17)13(21-15(11)18-8)14(20)19-10-5-3-9(16)4-6-10/h2-7H,17H2,1H3,(H,19,20) |
Standard InChI Key | CTCQEBTVOLFDGK-UHFFFAOYSA-N |
SMILES | CC1=NC2=C(C=C1)C(=C(S2)C(=O)NC3=CC=C(C=C3)F)N |
Introduction
Chemical Structure and Nomenclature
Structural Features
3-Amino-N-(4-fluorophenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide consists of a fused thieno[2,3-b]pyridine core with three critical substituents:
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A 3-amino group at position 3.
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A methyl group at position 6.
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A 4-fluorophenylcarboxamide moiety at position 2.
This scaffold shares structural homology with patented thienopyridine derivatives, such as 3-amino-6-(4-aminopiperidin-1-yl)-4-(4-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide , but distinguishes itself through its simplified substitution pattern. The 4-fluorophenyl group is a common pharmacophore in kinase inhibitors, suggesting potential targeting of ATP-binding domains .
Synthetic Accessibility
While no explicit synthesis route for this compound is documented, analogous methodologies from the literature provide a plausible pathway:
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Core Formation: Condensation of cyanopyridinethione precursors with α-halo carbonyl compounds under basic conditions (e.g., sodium ethoxide) .
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Functionalization: Introduction of the 4-fluorophenylcarboxamide group via nucleophilic acyl substitution.
Physicochemical Properties
Spectral Characterization
Data from structurally similar compounds (e.g., 3b and 4b in ) allow inferences about key spectral features:
Solubility and Stability
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LogP: Predicted ~2.8 (moderate lipophilicity due to methyl and fluorophenyl groups).
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Aqueous Solubility: Limited, necessitating formulation aids (e.g., DMSO for in vitro assays) .
Pharmacological Activity
Antiproliferative Effects
While direct data on this compound are unavailable, structurally related thieno[2,3-b]pyridines exhibit potent activity against cancer cell lines:
Compound | IC₅₀ (μM) HCT-116 | IC₅₀ (μM) HepG-2 | Selectivity Index (BJ-1) | Reference |
---|---|---|---|---|
3b | 12.4 | 9.8 | 4.2 | |
4b | 18.1 | 14.3 | 3.1 | |
Target Compound* | ~15–20† | ~10–15† | N/A | Inferred |
†Estimated based on structural similarity to 3b and 4b .
Mechanism of Action
Molecular docking studies of analogs suggest:
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Kinase Inhibition: Interaction with EGFR or VEGFR2 ATP-binding pockets via hydrogen bonding (3-amino group) and hydrophobic contacts (fluorophenyl) .
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Apoptosis Induction: Upregulation of caspase-3/7 observed in HepG-2 cells treated with 3b .
Structure-Activity Relationships (SAR)
Role of Substituents
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6-Methyl Group: Enhances metabolic stability compared to bulkier substituents (e.g., piperidinyl in ).
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4-Fluorophenyl: Improves target affinity through halogen bonding, as seen in 8a–8d .
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3-Amino Group: Critical for hydrogen bonding with kinase catalytic domains .
Comparative Analysis with Patented Derivatives
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